molecular formula C19H20N4O3S B5232495 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea

1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5232495
M. Wt: 384.5 g/mol
InChI Key: IVIBHEQKRSSJRP-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a pyridinylmethyl thiourea group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea typically involves multiple steps One common approach is to start with the preparation of the 4-methoxyphenyl derivative, followed by the formation of the dioxopyrrolidinyl intermediate

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Shares the methoxyphenyl group and has similar biological activities.

    Indole Derivatives: Known for their diverse biological activities and structural similarities.

Uniqueness: 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-20-19(27)22(12-13-7-9-21-10-8-13)16-11-17(24)23(18(16)25)14-3-5-15(26-2)6-4-14/h3-10,16H,11-12H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBHEQKRSSJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=CC=NC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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